molecular formula C16H17BrN2O2S B13368169 N-[2-(4-bromophenoxy)ethyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide

N-[2-(4-bromophenoxy)ethyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide

Katalognummer: B13368169
Molekulargewicht: 381.3 g/mol
InChI-Schlüssel: XQJSOXKVLDAVFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-Bromophenoxy)ethyl)-N-methyl-2-(methylthio)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenoxy group, a methylthio group, and a nicotinamide moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Bromophenoxy)ethyl)-N-methyl-2-(methylthio)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with N-methyl-2-(methylthio)nicotinamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(4-Bromophenoxy)ethyl)-N-methyl-2-(methylthio)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(2-(4-Bromophenoxy)ethyl)-N-methyl-2-(methylthio)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-(4-Bromophenoxy)ethyl)-N-methyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzyme active sites, potentially inhibiting or modulating their activity. The methylthio group may contribute to the compound’s ability to undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the nicotinamide moiety can interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, affecting various metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-(4-Bromophenoxy)ethyl)-N,N-diethylamine: Similar structure but with diethylamine instead of nicotinamide.

    N-(2-(4-Bromophenoxy)ethyl)-N-methylamine: Lacks the methylthio group and nicotinamide moiety.

    2-(4-Bromophenoxy)ethyl N-(3-(methylthio)phenyl)carbamate: Contains a carbamate group instead of nicotinamide.

Uniqueness

N-(2-(4-Bromophenoxy)ethyl)-N-methyl-2-(methylthio)nicotinamide is unique due to its combination of bromophenoxy, methylthio, and nicotinamide groups. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications .

Eigenschaften

Molekularformel

C16H17BrN2O2S

Molekulargewicht

381.3 g/mol

IUPAC-Name

N-[2-(4-bromophenoxy)ethyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C16H17BrN2O2S/c1-19(10-11-21-13-7-5-12(17)6-8-13)16(20)14-4-3-9-18-15(14)22-2/h3-9H,10-11H2,1-2H3

InChI-Schlüssel

XQJSOXKVLDAVFP-UHFFFAOYSA-N

Kanonische SMILES

CN(CCOC1=CC=C(C=C1)Br)C(=O)C2=C(N=CC=C2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.